molecular formula C18H20N6O B2381082 (4-Methylphenyl){2-[(oxolan-2-ylmethyl)amino]pteridin-4-yl}amine CAS No. 946348-34-1

(4-Methylphenyl){2-[(oxolan-2-ylmethyl)amino]pteridin-4-yl}amine

Cat. No.: B2381082
CAS No.: 946348-34-1
M. Wt: 336.399
InChI Key: GGLSWJJNRGJGAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Methylphenyl){2-[(oxolan-2-ylmethyl)amino]pteridin-4-yl}amine is a synthetic pteridine derivative intended for research purposes. Pteridines are a significant class of heterocyclic compounds present in many natural products and are known to play critical roles in biological systems. Some pteridine-based compounds have been investigated as inhibitors for specific enzymes, such as the STAT6 protein, a key regulator in immune responses . Other pteridine-containing molecules are studied in the context of viral polymerase inhibition, highlighting the potential of this chemical scaffold in developing antiviral agents . Furthermore, the pteridine cofactor tetrahydrobiopterin is essential for the function of several enzymes, including those involved in the synthesis of neurotransmitters and nitric oxide, indicating the broad functional importance of pteridine structures in cellular processes . This compound is provided for use in basic research and early drug discovery efforts. It is For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the specific product data sheet for detailed information on handling, storage, and safety.

Properties

IUPAC Name

4-N-(4-methylphenyl)-2-N-(oxolan-2-ylmethyl)pteridine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O/c1-12-4-6-13(7-5-12)22-17-15-16(20-9-8-19-15)23-18(24-17)21-11-14-3-2-10-25-14/h4-9,14H,2-3,10-11H2,1H3,(H2,20,21,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGLSWJJNRGJGAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NCC4CCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

(4-Methylphenyl){2-[(oxolan-2-ylmethyl)amino]pteridin-4-yl}amine undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions depend on the desired transformation. For example, oxidation reactions might involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions could utilize reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles or electrophiles to replace specific functional groups. The major products formed from these reactions vary based on the specific conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a lead compound in drug discovery. Its structural features allow it to interact with biological targets, making it suitable for the development of new therapeutic agents. Specifically, studies have highlighted its potential in:

  • Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation. For instance, derivatives of similar pteridine compounds have demonstrated significant antiproliferative effects against various human tumor cell lines, indicating that (4-Methylphenyl){2-[(oxolan-2-ylmethyl)amino]pteridin-4-yl}amine may possess similar properties .

Biological Studies

In biological research, this compound can be utilized to study enzyme inhibition and protein interactions. Its ability to modulate biological pathways makes it a valuable tool for understanding disease mechanisms and developing targeted therapies.

Organic Synthesis

The compound serves as a building block for synthesizing more complex molecules. Its reactivity allows for various chemical transformations, including oxidation, reduction, and substitution reactions. These transformations are crucial in creating new compounds with desired properties.

Case Study 1: Anticancer Activity

In a study examining various pteridine derivatives for anticancer properties, several compounds were synthesized and tested against a panel of eight human tumor cell lines. The results indicated that certain derivatives exhibited potent antiproliferative activities, leading to cell cycle arrest and microtubule disruption . This suggests that this compound could similarly impact cancer cells.

Case Study 2: Enzyme Inhibition

Another study focused on the role of pteridine derivatives in inhibiting specific enzymes involved in disease pathways. The findings revealed that modifications to the pteridine core could enhance binding affinity and selectivity towards target enzymes, paving the way for developing selective inhibitors . This underscores the potential of this compound in therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Variations

The following table summarizes key structural differences between the target compound and its analogs:

Compound Name Core Structure Position 2 Substituent Position 4 Substituent Molecular Weight (g/mol) Key Features
(4-Methylphenyl){2-[(oxolan-2-ylmethyl)amino]pteridin-4-yl}amine (Target) Pteridine Oxolan-2-ylmethyl amino 4-Methylphenyl ~325.4 (estimated) Rigid pteridine core; balanced polarity
N-(2,4-Dimethylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine Pteridine 4-Phenylpiperazinyl 2,4-Dimethylphenyl ~413.5 Piperazine enhances solubility; increased steric bulk
N,N-Diethyl-4-{[(oxolan-2-ylmethyl)amino]methyl}aniline Aniline Oxolan-2-ylmethyl amino (benzyl) Diethylamino ~276.4 Flexible aniline backbone; high solubility in organics
2-(4-Methylphenyl)ethylamine Ethyl-linked aromatic Oxolan-2-ylmethyl amino 4-Methylphenylethyl ~219.3 Ethyl spacer; industrial/non-medical use
Key Observations:
  • Pteridine vs. This rigidity may enhance binding specificity in biological targets.
  • Substituent Effects: The oxolan-2-ylmethyl group in the target and introduces moderate hydrophilicity, whereas the piperazinyl group in offers stronger basicity and polar interactions.
  • Molecular Weight : The target compound (~325 g/mol) falls within the typical range for drug-like molecules, while exceeds 400 g/mol, which may affect bioavailability.

Biological Activity

(4-Methylphenyl){2-[(oxolan-2-ylmethyl)amino]pteridin-4-yl}amine is a synthetic pteridine derivative that has gained attention due to its potential biological activities and applications in medicinal chemistry. This compound features a complex structure that includes a pteridin core, a 4-methylphenyl group, and an oxolan-2-ylmethylamino moiety, which may confer unique pharmacological properties.

The compound's IUPAC name is 4-N-(4-methylphenyl)-2-N-(oxolan-2-ylmethyl)pteridine-2,4-diamine, with the molecular formula C18H20N6OC_{18}H_{20}N_6O and a molecular weight of approximately 370.4 g/mol. The structure of the compound can be represented as follows:

InChI InChI 1S C18H20N6O c1 12 4 6 13 7 5 12 22 17 15 16 20 9 8 19 15 23 18 24 17 21 11 14 3 2 10 25 14 h4 9 14H 2 3 10 11H2 1H3 H2 20 21 22 23 24 \text{InChI InChI 1S C18H20N6O c1 12 4 6 13 7 5 12 22 17 15 16 20 9 8 19 15 23 18 24 17 21 11 14 3 2 10 25 14 h4 9 14H 2 3 10 11H2 1H3 H2 20 21 22 23 24 }

Biological Activity

Research indicates that this compound exhibits significant biological activity in various areas:

  • Antitumor Activity : Similar compounds have shown promising results in inhibiting cancer cell lines. For instance, studies involving related pteridine derivatives have demonstrated their ability to inhibit growth in lung adenocarcinoma (A549), breast cancer (MCF7), prostate carcinoma (DU145), and liver carcinoma (HepG2) cell lines. The mechanism of action often involves apoptosis induction and cell cycle arrest.
    Cell LineInhibition Rate (%)IC50 (μM)
    A549100.078.99
    HepG299.986.92
    DU14599.937.89
    MCF7100.398.26
    These findings suggest that this compound could serve as a lead compound for further development in cancer therapeutics .
  • Enzyme Inhibition : The compound has potential applications in studies related to enzyme inhibition, particularly targeting enzymes involved in cancer progression and other diseases. It may act as an inhibitor for specific kinases or transferases based on its structural analogies with known inhibitors.
  • Fluorescence Properties : Related compounds have been explored for their fluorescence properties, which can be utilized for pH sensing in biological systems. This characteristic is crucial for monitoring cellular environments and could be applied in drug delivery systems or biosensors .

The precise mechanism by which this compound exerts its biological effects remains an area of active research. Preliminary studies suggest that it may interact with specific receptors or enzymes through hydrogen bonding and hydrophobic interactions, similar to other pteridine derivatives .

Case Studies

Several case studies have highlighted the biological activity of pteridine derivatives:

  • Study on Antitumor Activity : A study demonstrated that a structurally similar compound exhibited an inhibition rate of over 99% against multiple cancer cell lines, with IC50 values lower than conventional chemotherapeutics like Sunitinib .
  • Enzyme Interaction Studies : Research has shown that pteridine derivatives can bind effectively to the active sites of various enzymes involved in metabolic pathways, leading to significant inhibition of their activity .

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